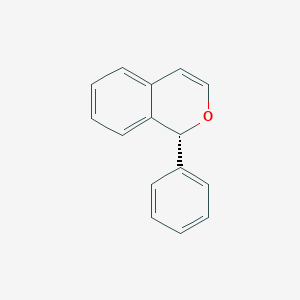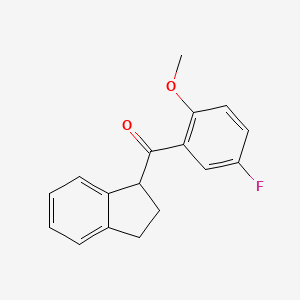
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone is an organofluorine compound characterized by the presence of a carbon-fluorine bond
Méthodes De Préparation
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone typically involves several steps:
Synthetic Routes: The preparation begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-indene and 5-fluoro-2-methoxybenzoyl chloride. These compounds undergo a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of methoxy or tert-butoxy derivatives.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives.
Applications De Recherche Scientifique
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-methoxyphenyl)methanone can be compared with other similar compounds:
Similar Compounds: Other organofluorine compounds, such as (2,3-Dihydro-1H-inden-1-yl)(4-fluoro-2-methoxyphenyl)methanone and (2,3-Dihydro-1H-inden-1-yl)(5-chloro-2-methoxyphenyl)methanone, share structural similarities.
Uniqueness: The presence of the fluorine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring gives this compound unique chemical and physical properties, such as increased stability and reactivity.
Propriétés
Numéro CAS |
920508-14-1 |
|---|---|
Formule moléculaire |
C17H15FO2 |
Poids moléculaire |
270.30 g/mol |
Nom IUPAC |
2,3-dihydro-1H-inden-1-yl-(5-fluoro-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H15FO2/c1-20-16-9-7-12(18)10-15(16)17(19)14-8-6-11-4-2-3-5-13(11)14/h2-5,7,9-10,14H,6,8H2,1H3 |
Clé InChI |
ZSQMOPQBPDCDPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)F)C(=O)C2CCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
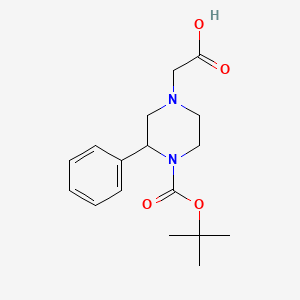
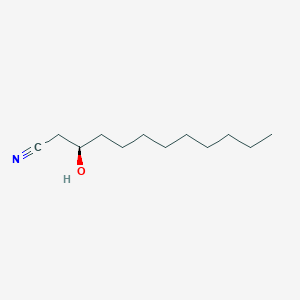
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
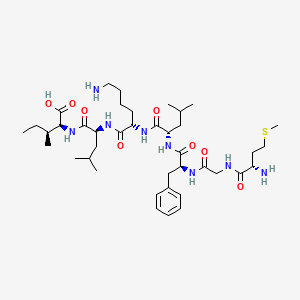
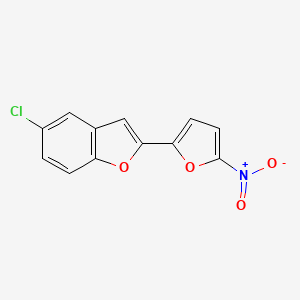
![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)

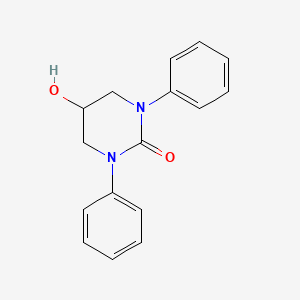
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
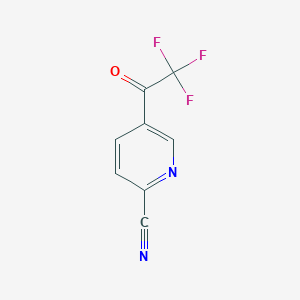
![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)
